molecular formula C23H29FN4O7 B1671023 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 220120-14-9

4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1671023
CAS No.: 220120-14-9
M. Wt: 492.5 g/mol
InChI Key: LTBKOSQVBVYJKW-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid consists of two distinct components:

  • 4-(4-Fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine: A pyridine derivative substituted with a fluorophenyl group at position 4 and a butyl chain bearing a 1,2,4-triazole moiety at position 1. The triazole group is a heterocyclic ring known for its role in medicinal chemistry, particularly in antifungal agents .
  • 2-Hydroxypropane-1,2,3-tricarboxylic acid: This is the systematic name for citric acid, a tricarboxylic acid widely used as a food additive, chelator, and pH regulator .

The combination of these components suggests the compound is a citrate salt or co-crystal of the pyridine-triazole derivative. Citric acid likely enhances solubility and stability, making the compound suitable for pharmaceutical formulations .

Properties

CAS No.

220120-14-9

Molecular Formula

C23H29FN4O7

Molecular Weight

492.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H21FN4.C6H8O7/c18-17-5-3-15(4-6-17)16-7-11-21(12-8-16)9-1-2-10-22-14-19-13-20-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,13-14H,1-2,8-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LTBKOSQVBVYJKW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-fluorophenil)-1,2,3,4-tetrahydro-1-(4-(1,2,4-triazol-1-il)butyl)pyridine citrate
E 5842
E-5842
E5842

Origin of Product

United States

Chemical Reactions Analysis

E-5842 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Biological/Industrial Role Differentiators
Target Compound Pyridine core, fluorophenyl, triazole-butyl substituent; citrate counterion Likely antifungal (inferred from triazole moiety); citrate enhances solubility and stability Unique combination of fluorophenyl-triazole-pyridine with citric acid
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde Pyrimidine core, difluorophenyl, triazole substituent Antifungal (explicitly studied) Pyrimidine vs. pyridine core; difluorophenyl vs. monofluorophenyl; no citrate
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Chlorophenyl, cyclopropyl, triazole substituent Antifungal (structural analogy to fluconazole) Chlorophenyl substitution; cyclopropyl group; alcohol functional group
Citric Acid (2-Hydroxypropane-1,2,3-Tricarboxylic Acid) Tricarboxylic acid with hydroxyl group Food additive, chelator, pH regulator Standalone metabolite; lacks pharmacological backbone

Key Findings from Comparative Analysis

Triazole Moiety : The 1,2,4-triazole group is a hallmark of antifungal agents (e.g., fluconazole). The target compound’s triazole-butyl chain may enhance binding to fungal cytochrome P450 enzymes, similar to ’s pyrimidine-triazole derivative .

Fluorophenyl vs. Difluorophenyl/Chlorophenyl: Fluorine substitution improves metabolic stability and lipophilicity. The target compound’s monofluorophenyl group may offer a balance between potency and toxicity compared to difluorophenyl () or chlorophenyl () analogs .

Citrate Counterion : Unlike other triazole derivatives (e.g., ’s aldehyde or ’s alcohol), the citrate salt form improves aqueous solubility, critical for oral or injectable formulations .

Core Heterocycle : Pyridine (target compound) vs. pyrimidine () influences electronic properties and binding affinity. Pyridine’s smaller ring size may alter steric interactions in biological targets.

Research Implications and Data Gaps

  • Pharmacological Data : While structural analogs (e.g., ) suggest antifungal activity, explicit studies on the target compound’s efficacy, toxicity, and pharmacokinetics are needed.
  • Synthetic Routes : highlights methods for heterocyclic synthesis, which could guide optimization of the target compound’s yield and purity .
  • Crystallography : Tools like SHELX () are critical for confirming the compound’s crystal structure and salt/co-crystal formation .

Biological Activity

The compound 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine; 2-hydroxypropane-1,2,3-tricarboxylic acid exhibits significant biological activity that has been the focus of various studies. Its unique structure combines elements of triazole and pyridine with a fluorophenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22F1N5O7C_{17}H_{22}F_{1}N_{5}O_{7} and has a molecular weight of approximately 395.39 g/mol. The structure includes:

  • A 4-fluorophenyl moiety
  • A 1,2,4-triazole ring
  • A dihydropyridine core
  • A tricarboxylic acid component

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Antifungal Activity

Research indicates that compounds containing triazole rings are often effective antifungals. The triazole moiety in this compound may enhance its ability to inhibit fungal growth by interfering with ergosterol biosynthesis. Studies have shown that related compounds exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential activity in inhibiting cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that derivatives with similar structures can inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Table 1: IC50 Values for Related Compounds Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

The biological activity of the compound may be attributed to its ability to:

  • Inhibit enzyme activity (e.g., COX enzymes)
  • Disrupt cellular processes in pathogens through interference with nucleic acid synthesis due to the presence of the triazole ring.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Antifungal Study : A study assessed the antifungal efficacy of triazole derivatives against Candida albicans, showing a significant reduction in fungal viability at concentrations as low as 10 μg/mL.
  • Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, a related compound demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

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